3,6-Difluoropyrazine-2-carboxamide
Overview
Description
3,6-Difluoropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3F2N3O and a molecular weight of 159.09 g/mol . It is an intermediate in the synthesis of Favipiravir, an antiviral drug used for the treatment of influenza and other RNA viral infections . This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions of the pyrazine ring and a carboxamide group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropyrazine-2-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with 2-aminopyrazine.
Regioselective Chlorination: The pyrazine ring undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile.
Bromination and Cyanation: Bromination followed by palladium-catalyzed cyanation yields the intermediate 3,6-dichloropyrazine-2-carbonitrile.
Nucleophilic Fluorination: The intermediate undergoes nucleophilic fluorination to introduce fluorine atoms at the 3 and 6 positions.
Nitrile Hydration: The nitrile group is hydrated to form the carboxamide group, resulting in the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoropyrazine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 3 and 6 positions can be substituted by nucleophiles under appropriate conditions.
Hydration: The nitrile group can be hydrated to form the carboxamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like tetrahydrofuran (THF) are commonly used.
Hydration: Concentrated hydrochloric acid (HCl) is used for the hydration of the nitrile group.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazine derivatives.
Hydration: this compound.
Scientific Research Applications
3,6-Difluoropyrazine-2-carboxamide has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: As an intermediate in the synthesis of Favipiravir, it plays a crucial role in the development of antiviral drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,6-Difluoropyrazine-2-carboxamide is primarily related to its role as an intermediate in the synthesis of Favipiravir . Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral replication cycles.
Comparison with Similar Compounds
3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of 3,6-Difluoropyrazine-2-carboxamide.
Favipiravir: The final product synthesized from this compound, used as an antiviral drug.
3,6-Difluoropyrazine-2-carbonitrile: Another intermediate in the synthesis of Favipiravir.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Favipiravir highlights its importance in medicinal chemistry and antiviral drug development .
Properties
IUPAC Name |
3,6-difluoropyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQUNYNMYIJSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627394 | |
Record name | 3,6-Difluoropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-29-4 | |
Record name | 3,6-Difluoro-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356783-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Difluoropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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